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L-SERINE (3-13C)

Cat. No.: B1579718
M. Wt: 106.09
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Isotopic Labeling in Metabolic Studies of L-SERINE

Isotopic labeling is a fundamental technique in the study of metabolism, providing a dynamic view of how molecules are processed within a cell or organism. L-serine is a central node in metabolism, linking glycolysis to pathways for the synthesis of proteins, nucleotides, and lipids. annualreviews.orgfrontiersin.orgnih.gov The use of isotopically labeled L-serine, such as L-SERINE (3-13C), allows researchers to follow its conversion into other crucial biomolecules.

Stable isotope tracers like L-SERINE (3-13C) are frequently used to track metabolites through intricate biochemical pathways and to understand the mechanisms of enzyme-catalyzed reactions. nih.govnih.gov For instance, in rapidly proliferating cancer cells, tracer experiments with [U-13C]glucose have demonstrated extensive labeling of L-serine, indicating high rates of its de novo synthesis. annualreviews.org This highlights the importance of the serine synthesis pathway in supporting the anabolic demands of cancer cells. nih.govfrontiersin.org

Furthermore, isotopic labeling helps in quantifying the relative contributions of different metabolic routes to the L-serine pool. The body can obtain L-serine from dietary intake, the breakdown of endogenous proteins, and de novo synthesis from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) or from glycine (B1666218). mdpi.com Isotope tracer studies have estimated that in fasting humans, approximately 73% of the serine appearance rate is due to its synthesis from 3-PG and glycine. mdpi.com

Rationale for Carbon-13 Labeling at the C3 Position of L-SERINE

The specific labeling of L-serine at the C3 position (the carbon in the hydroxymethyl side chain) is particularly strategic for several key areas of metabolic investigation. This position is directly involved in the one-carbon metabolism pathway, a critical network for the synthesis of nucleotides (the building blocks of DNA and RNA) and for the methylation of various molecules.

The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine to glycine, transferring the C3 carbon of serine to tetrahydrofolate (THF) to form 5,10-methylene-THF. annualreviews.org This one-carbon unit is then utilized in various biosynthetic reactions, including the synthesis of purines and thymidylate. By using L-SERINE (3-13C), researchers can specifically trace the flow of this one-carbon unit. For example, studies have used this tracer to demonstrate that serine is the predominant one-carbon donor for homocysteine remethylation in humans. physiology.org

In studies of photorespiration in plants, position-specific carbon isotope analysis of serine has been used to understand metabolic fluxes. The natural abundance isotope patterns in serine, which can be precisely measured using techniques like gas chromatography/Orbitrap mass spectrometry, can serve as a proxy for metabolic fluxes through photosynthesis and photorespiration. osti.gov

Furthermore, in the context of certain metabolic pathways, labeling at the C3 position can help to distinguish between different enzymatic activities. For instance, in studies of serine one-carbon catabolism, using a [3-13C1]serine tracer allows for the specific tracking of the carbon transferred by serine hydroxymethyltransferase, as opposed to the carbon that would be donated by glycine cleavage. nih.gov

Historical Context of L-SERINE (3-13C) Utilization in Tracer Experiments

The use of stable isotopes as tracers in metabolic research has a long history, with early experiments laying the groundwork for the sophisticated metabolic flux analyses performed today. The application of 13C-labeled substrates, including amino acids like L-serine, has become increasingly prevalent with the advancement of analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.netnih.gov

Historically, tracer experiments have been crucial in establishing the central role of serine in cellular metabolism. For example, early studies using radiolabeled serine ([14C]serine) demonstrated its role in nucleotide biosynthesis, showing that it labels DNA with kinetics similar to that of thymidine. nih.gov The shift towards stable isotopes like 13C offered a safer and more versatile alternative to radioactive isotopes.

Properties

Molecular Weight

106.09

Purity

98%

Origin of Product

United States

Methodological Frameworks for L Serine 3 13c Isotopic Tracing and Flux Analysis

Experimental Design Principles for L-SERINE (3-13C) Metabolic Flux Analysis

Metabolic flux analysis using L-SERINE (3-13C) requires carefully designed experiments to accurately quantify the flow of this amino acid through various metabolic pathways. The choice of experimental system—ranging from in vitro cell cultures to whole organisms—depends on the specific research question.

In Vitro Cellular Systems and L-SERINE (3-13C) Incubation Protocols

In vitro cellular systems, such as cancer cell lines, are frequently used to study serine metabolism due to their rapid proliferation and reliance on this amino acid. annualreviews.org These experiments typically involve culturing cells in a defined medium where a known fraction of the L-serine is replaced with L-SERINE (3-13C). nih.gov

Incubation Protocols:

A common protocol involves seeding cells in culture plates and allowing them to adhere overnight. nih.gov The standard growth medium is then replaced with a specialized experimental medium. This medium is often formulated with dialyzed fetal bovine serum to minimize the influence of unlabeled amino acids from the serum. The experimental medium is supplemented with a specific concentration of L-SERINE (3-13C), often such that 50% of the total serine is the labeled isotopologue. nih.gov

The cells are incubated with the labeled medium for a defined period, typically 24 to 72 hours, to allow for the incorporation of the ¹³C label into downstream metabolites. nih.govescholarship.org Following incubation, the cells are harvested, and metabolites are extracted for analysis. nih.gov This approach allows researchers to trace the fate of the serine-3-carbon into various biosynthetic pathways, including the synthesis of other amino acids like glycine (B1666218), nucleotides, and lipids. nih.govfrontiersin.org

For instance, in studies with human leukemia (HL-60) cells, [U-¹³C₃]serine was used to trace its breakdown in central carbon metabolism. The results showed that less than 1% of pyruvate (B1213749) was derived from serine in these cells, indicating limited catabolism of serine through this pathway under the tested conditions. nih.gov In another study involving various cancer cell lines, the use of stable isotopes and high-resolution mass spectrometry enabled the tracing of serine's metabolic fate and the development of a mathematical model to analyze the data. nih.gov

Table 1: Example of an In Vitro L-SERINE (3-13C) Incubation Protocol

StepDescription
Cell Seeding Plate cells (e.g., 2x10⁵ to 5x10⁵ cells/well in a 6-well plate) and incubate overnight. nih.gov
Media Change Replace standard growth media with RPMI medium containing 10% dialyzed FBS and supplemented with L-SERINE (3-13C). nih.gov
Labeling Incubate cells for a specified duration (e.g., 24-72 hours) to allow for isotopic labeling of metabolites. nih.govescholarship.org
Harvesting Collect cells and extract metabolites for subsequent analysis. nih.gov

Ex Vivo Tissue Perfusion Models with L-SERINE (3-13C)

Ex vivo tissue perfusion models offer a bridge between in vitro and in vivo studies by maintaining the tissue architecture and cellular heterogeneity. These models, which can include perfused organs or tissue slices, allow for the investigation of metabolic pathways in a more physiologically relevant context than cell cultures. nih.govmdpi.com

In a typical ex vivo setup, a freshly isolated tissue or organ is placed in a specialized chamber and perfused with a nutrient-rich medium containing L-SERINE (3-13C). nih.gov This technique allows for the precise control of substrate delivery and the collection of metabolic products. For example, brain slices have been used to study the metabolism of L-serine and its conversion to other amino acids like L-alanine. scirp.org

Studies on intact human liver tissue ex vivo have utilized global ¹³C tracing to assess a wide range of metabolic pathways simultaneously. nih.gov This approach has confirmed known aspects of liver metabolism and also uncovered unexpected metabolic activities. nih.gov While direct studies using L-SERINE (3-13C) in ex vivo tissue perfusion are less commonly detailed in readily available literature, the principles of isotopic tracing with other labeled substrates are directly applicable. The tissue is incubated with the labeled serine, and at the end of the experiment, metabolites are extracted from the tissue and the perfusion medium for analysis.

Whole Organism L-SERINE (3-13C) Tracer Administration Strategies in Animal Models

In vivo studies using animal models provide the most comprehensive understanding of L-SERINE (3-13C) metabolism within a whole organism. These studies are essential for investigating inter-organ metabolic fluxes and the systemic effects of altered serine metabolism. annualreviews.org

Tracer administration in animal models can be achieved through various routes, including oral gavage, intravenous infusion, or intraperitoneal injection. The choice of administration route depends on the specific research question. For example, oral administration can be used to study the first-pass metabolism of serine in the gut and liver. frontiersin.org

Following the administration of L-SERINE (3-13C), tissue and biofluid samples (e.g., blood, urine) are collected at different time points to track the appearance and distribution of the ¹³C label in various metabolites. This allows for the calculation of whole-body serine turnover rates and the contribution of serine to the synthesis of other compounds in different organs. annualreviews.org For instance, stable isotope tracer infusions in mice have been used to determine the steady-state turnover of L-serine in circulation. annualreviews.org Furthermore, studies have used stable isotope ¹³C₁-serine tracing to investigate cysteine metabolism in normal murine tissues and cancers. aacrjournals.org

Advanced Analytical Techniques for L-SERINE (3-13C) Metabolite Detection and Quantification

The detection and quantification of ¹³C-labeled metabolites derived from L-SERINE (3-13C) are critical for metabolic flux analysis. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are the two primary analytical platforms used for this purpose. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in L-SERINE (3-13C) Tracing

NMR spectroscopy is a powerful, non-destructive technique that can provide detailed information about the specific location of the ¹³C label within a metabolite molecule (isotopomer analysis). springernature.com This is a unique advantage of NMR over MS. rsc.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed in L-SERINE (3-13C) tracing studies. springernature.comrsc.org

While ¹³C NMR has lower sensitivity compared to ¹H NMR, it directly detects the ¹³C nucleus, providing unambiguous information about label incorporation. rsc.org To overcome sensitivity issues, ¹H-detected 2D heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) can be used. nih.gov These experiments detect the protons attached to ¹³C atoms, offering higher sensitivity.

Carbon-13 NMR spectroscopy directly measures the ¹³C signals, and the peak integrals are proportional to the number of ¹³C nuclei at each position, allowing for the quantification of ¹³C enrichment. researchgate.net The chemical shift of a carbon atom is sensitive to its local chemical environment, allowing for the identification of different metabolites. invivometabolism.org

When L-SERINE (3-13C) is metabolized, the ¹³C label is transferred to other molecules. For example, the conversion of serine to glycine results in the transfer of the C3 carbon of serine to become the C2 carbon of glycine. researchgate.net The presence of a ¹³C-labeled carbon atom can also lead to spin-spin coupling with adjacent ¹³C or ¹H atoms, resulting in characteristic splitting patterns in the NMR spectrum. This coupling can be used to identify and quantify specific isotopomers. researchgate.net

For example, in a study of glycine metabolism in tobacco cells, the incorporation of ¹³C from glycine-2-¹³C into serine was monitored by ¹³C NMR. The analysis of the spectra allowed for the identification of serine-2-¹³C and serine-3-¹³C, as well as doubly labeled serine-2,3-¹³C. researchgate.net The coupling constant between C2 and C3 of serine was measured to be 37.4 Hz. researchgate.net

Table 2: Illustrative ¹³C NMR Chemical Shifts of L-Serine and Related Metabolites

CompoundCarbon AtomChemical Shift (ppm)
L-Serine C1 (Carboxyl)~172
C2 (Alpha-carbon)~58
C3 (Beta-carbon)~62
Glycine C1 (Carboxyl)~174
C2 (Alpha-carbon)~43
Pyruvate C1 (Carboxyl)~207
C2 (Keto)~206
C3 (Methyl)~27

Note: Chemical shifts are approximate and can vary depending on pH, solvent, and other experimental conditions. Data compiled from various sources for illustrative purposes. invivometabolism.orgmdpi.comchemicalbook.com

Elucidation of L-SERINE (3-13C) Isotopomer Distribution via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the distribution of isotopes within a molecule. spectralservice.de For L-SERINE (3-13C), NMR allows for the precise identification of which carbon atoms within serine and its downstream metabolites have become labeled.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to analyze the isotopomer distribution. bmrb.iobmrb.io In 1D ¹³C NMR spectra, the chemical shift of the labeled carbon provides direct evidence of its position. spectralservice.demdpi.com For instance, the C-3 carbon of serine resonates at a characteristic chemical shift (around 61-63 ppm), and its enrichment with ¹³C can be quantified. acs.orgnih.gov

2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide more detailed information by showing correlations between protons and carbons. bmrb.iobmrb.ionih.govlmdb.cahmdb.ca A ¹H-¹³C HSQC spectrum, for example, correlates each carbon atom with its directly attached protons, allowing for unambiguous assignment of the labeled positions. bmrb.ionih.govlmdb.cahmdb.ca This is particularly useful for distinguishing between different isotopomers of serine and its metabolic products. nih.gov The analysis of ¹³C-¹³C coupling patterns in high-resolution spectra can further reveal the extent of multiple labeling within a single molecule, providing deeper insights into metabolic pathways. mdpi.com

Table 1: Representative ¹³C NMR Chemical Shifts for L-Serine
Carbon AtomChemical Shift (ppm)
C1 (Carboxyl)~175
C2 (α-carbon)~59
C3 (β-carbon)~63

Note: Chemical shifts can vary slightly depending on the solvent and pH. bmrb.ioacs.org

Mass Spectrometry (MS) Applications in L-SERINE (3-13C) Metabolic Flux

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. In the context of L-SERINE (3-13C) tracing, MS is used to determine the incorporation of the ¹³C label into various metabolites, thereby quantifying metabolic fluxes. isotope.combuchem.comisotope.com

Gas Chromatography-Mass Spectrometry (GC-MS) for L-SERINE (3-13C) Derivatization and Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust method for analyzing volatile and thermally stable compounds. For non-volatile metabolites like amino acids, a derivatization step is necessary to increase their volatility. lcms.cz Common derivatizing agents for amino acids include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which create trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. nih.govmassbank.euwvu.edu

Once derivatized, the sample is injected into the gas chromatograph, where the different metabolites are separated based on their boiling points and interactions with the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio of the parent ion and its fragments. By analyzing the mass shifts due to the incorporation of ¹³C from L-SERINE (3-13C), the labeling patterns of serine and other related metabolites can be determined. nih.govshimadzu.comnih.gov This information is then used to calculate metabolic fluxes. nih.govmdpi.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of L-Serine
ReagentDerivative FormedKey Feature
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS)Widely used, produces stable derivatives. wvu.edu
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)tert-butyldimethylsilyl (TBDMS)Forms derivatives with characteristic fragmentation patterns. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for L-SERINE (3-13C) Pathway Intermediates

Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it an ideal technique for studying a wide range of metabolic intermediates without the need for derivatization. nih.gov In a typical LC-MS workflow, the sample is injected into a liquid chromatograph, where compounds are separated based on their physicochemical properties, such as polarity. The separated metabolites then flow into the mass spectrometer for detection and quantification.

LC-MS is highly effective for tracing the fate of the ¹³C label from L-SERINE (3-13C) through various metabolic pathways. For example, it can be used to measure the incorporation of the label into intermediates of glycolysis, the tricarboxylic acid (TCA) cycle, and one-carbon metabolism. nih.govbiorxiv.org The high sensitivity and specificity of LC-MS allow for the detection and quantification of a large number of metabolites in a single run, providing a comprehensive view of metabolic fluxes. nih.gov

High-Resolution Mass Spectrometry and L-SERINE (3-13C) Isotopic Signatures

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for distinguishing between molecules with very similar masses (isobars) and for identifying the exact elemental composition of a molecule. nih.gov In the context of L-SERINE (3-13C) tracing, HRMS is essential for resolving the isotopic signatures of metabolites. mdpi.com

The ability to accurately measure the mass of different isotopologues (molecules that differ only in their isotopic composition) allows for the precise determination of the number and position of ¹³C atoms incorporated into a metabolite. This level of detail is critical for accurate metabolic flux analysis. For example, HRMS can distinguish between a metabolite that has incorporated one ¹³C atom and one ¹⁵N atom versus a metabolite that has incorporated two ¹³C atoms, which would be difficult with a low-resolution instrument. nih.gov

Orbitrap Mass Spectrometry for Position-Specific Carbon Isotope Analysis of L-SERINE (3-13C)

Orbitrap mass spectrometry, a type of high-resolution mass spectrometry, has emerged as a powerful tool for position-specific isotope analysis. tum.detitech.ac.jp This technique offers very high resolving power, enabling the separation and quantification of different isotopologues of a molecule with exceptional accuracy. osti.govnih.govresearchgate.netosti.gov

In the analysis of L-SERINE (3-13C), Orbitrap MS can be used to determine the specific carbon atoms within a metabolite that have become labeled. tum.detitech.ac.jp By fragmenting the parent ion and analyzing the masses of the resulting fragment ions, it is possible to deduce which positions in the original molecule contained the ¹³C label. nih.govresearchgate.netosti.gov This position-specific information is extremely valuable for resolving complex metabolic pathways and obtaining highly accurate flux measurements. Recent studies have demonstrated the use of Orbitrap MS for the position-specific carbon isotope analysis of serine without the need for derivatization, simplifying the analytical workflow. tum.detitech.ac.jp

Computational Approaches for L-SERINE (3-13C) Metabolic Flux Analysis

The data generated from NMR and MS experiments on L-SERINE (3-13C) labeling provide a snapshot of the isotopic enrichment in various metabolites. To translate this data into meaningful metabolic fluxes, computational modeling is required. 13cflux.netucdavis.edunih.gov

Metabolic flux analysis (MFA) software packages, such as INCA and 13CFLUX2, are used to construct mathematical models of metabolic networks. 13cflux.netucdavis.eduvanderbilt.eduresearchgate.netvueinnovations.comoup.com These models consist of a set of biochemical reactions and the corresponding atom transitions. The experimental labeling data is then used to constrain the model and estimate the fluxes through the different reactions. researchgate.net

The software employs algorithms to simulate the flow of the ¹³C label through the metabolic network and compares the predicted labeling patterns with the experimentally measured data. By minimizing the difference between the simulated and experimental data, the software can estimate the intracellular metabolic fluxes. vueinnovations.comgithub.comreadthedocs.io These computational approaches are essential for interpreting the complex datasets generated in stable isotope tracing experiments and for gaining a quantitative understanding of cellular metabolism.

Table 3: Examples of Software for Metabolic Flux Analysis
SoftwareKey Features
INCA (Isotopomer Network Compartment Analysis) MATLAB-based, supports steady-state and non-stationary MFA, includes statistical analysis tools. vanderbilt.eduresearchgate.netvueinnovations.com
13CFLUX2 High-performance simulator, supports large-scale networks, uses FluxML format. 13cflux.netoup.com
OpenMebius Integrates ¹³C-labeling and mass balance data to estimate metabolic flux distribution. shimadzu.com
FiatFlux User-friendly tool for calculating flux ratios from GC-MS data. nih.gov

Software Tools for L-SERINE (3-13C) Flux Map Generation

The complex calculations required for 13C-MFA are facilitated by specialized software tools. nih.gov These programs take the metabolic network model, the isotopic labeling data from L-SERINE (3-13C) experiments, and any other measured physiological data (such as substrate uptake and product secretion rates) as input to compute the intracellular flux distribution. vanderbilt.edu

Several software packages are available, each with its own algorithms and features. Some are designed for steady-state MFA, while others can handle isotopically non-stationary conditions. vanderbilt.edu

Key Software Tools for 13C-MFA:

Software ToolDescriptionKey Features
INCA A comprehensive software suite for isotopically non-stationary metabolic flux analysis (INST-MFA) and steady-state MFA. nih.govvanderbilt.eduSupports both steady-state and non-stationary MFA, tracer experiment design, and statistical analysis. vanderbilt.edu
13CFLUX2 A high-performance software for 13C-metabolic flux analysis. osti.govKnown for its computational efficiency and ability to handle large-scale metabolic networks.
OpenFLUX An open-source software for modeling 13C-based metabolic flux analysis. osti.govProvides a user-friendly interface and is well-suited for educational and research purposes.
FreeFlux An open-source Python package for time-efficient isotopically nonstationary metabolic flux analysis. acs.orgFocuses on computational efficiency for analyzing transient isotopic data. acs.org
WUFlux An open-source platform for 13C metabolic flux analysis of bacterial metabolism. osti.govIncludes tools for data processing and flux calculation. osti.gov

These tools typically employ numerical optimization algorithms to find the best fit between the model and the experimental data. They also provide statistical analysis to assess the confidence in the estimated fluxes. vanderbilt.edu The output is often a "flux map," a visual representation of the metabolic network with the calculated flux values for each reaction, providing a clear picture of how L-serine and its metabolites are processed within the cell. nih.gov

Metabolic Network Reconstruction and Modeling for L-SERINE (3-13C) Pathway Integration

The accuracy of any flux analysis study heavily depends on the quality of the underlying metabolic network model. nih.govresearchgate.net Therefore, a crucial step in studying L-SERINE (3-13C) metabolism is the reconstruction and refinement of the metabolic network to accurately represent the pathways involving serine.

This process involves several stages:

Initial Reconstruction: This is often based on genomic information and publicly available pathway databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). nih.gov This provides a draft model of all potential biochemical reactions an organism can perform. pnas.org

Curation and Refinement: The draft model is then manually curated to ensure that all reactions are elementally and charge balanced and that the network is consistent with known biochemical and physiological data. This step often involves a deep dive into the scientific literature to confirm the presence and function of specific enzymes and pathways. pnas.org For L-serine, this would involve verifying the enzymes of the phosphorylated pathway of serine synthesis (PHGDH, PSAT1, PSPH) and the enzymes involved in its conversion to other metabolites, such as serine hydroxymethyltransferase (SHMT). annualreviews.orgplos.orgspandidos-publications.com

Compartmentalization: In eukaryotic cells, metabolism is compartmentalized within different organelles (e.g., cytosol, mitochondria). tavernarakislab.gr An accurate model must account for this by assigning reactions to their correct subcellular locations and including transport reactions between compartments. pnas.org The conversion of serine to glycine, for instance, can occur in both the cytosol and mitochondria, catalyzed by different isoforms of SHMT. frontiersin.org

Integration of Experimental Data: The reconstructed network is then used as the basis for the mathematical modeling described in section 2.3.1. The experimental data from L-SERINE (3-13C) tracing experiments are integrated into this model to calculate the fluxes. nih.gov This process can also help to identify gaps or errors in the reconstructed network. For example, if the model cannot adequately explain the observed labeling patterns, it may indicate that a metabolic pathway is missing or incorrectly represented. researchgate.net

The development of comprehensive, genome-scale metabolic models has provided a powerful platform for integrating various types of "omics" data (genomics, transcriptomics, proteomics, and metabolomics) to gain a systems-level understanding of metabolism. nih.govresearchgate.net By integrating data from L-SERINE (3-13C) tracing experiments into these models, researchers can obtain a highly detailed and quantitative picture of serine metabolism and its connections to the broader metabolic network. nih.gov

Research into L Serine 3 13c Biotransformation Pathways and Interconnections

Elucidating De Novo L-SERINE (3-13C) Biosynthesis Pathways

The de novo synthesis of L-serine is a critical process that links carbohydrate metabolism with amino acid and nucleotide biosynthesis. By tracing the incorporation of 13C from labeled precursors, researchers can quantify the flux through these synthetic routes.

The primary route for de novo L-serine synthesis originates from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG). acs.orgfrontiersin.org This pathway, often referred to as the phosphorylated pathway, involves three sequential enzymatic reactions. The first and rate-limiting step is the oxidation of 3-PG to 3-phosphohydroxypyruvate, a reaction catalyzed by 3-phosphoglycerate dehydrogenase (PHGDH). researchgate.netresearchgate.netresearchgate.net Subsequently, phosphoserine aminotransferase (PSAT) catalyzes the transamination of 3-phosphohydroxypyruvate to 3-phosphoserine. The final step is the dephosphorylation of 3-phosphoserine by phosphoserine phosphatase (PSPH) to yield L-serine. frontiersin.org

Recent studies utilizing 13C-labeled glucose have demonstrated that a significant portion of the 3-PG pool can be diverted from glycolysis into this serine biosynthesis pathway, particularly in proliferating cells. nih.gov This highlights the critical role of the PHGDH pathway in supplying the building blocks necessary for rapid cell growth.

Table 1: Key Enzymes in the Phosphorylated Pathway of L-Serine Biosynthesis

EnzymeAbbreviationFunction
3-Phosphoglycerate DehydrogenasePHGDHCatalyzes the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate. researchgate.netresearchgate.net
Phosphoserine AminotransferasePSATCatalyzes the transamination of 3-phosphohydroxypyruvate to 3-phosphoserine. frontiersin.org
Phosphoserine PhosphatasePSPHCatalyzes the dephosphorylation of 3-phosphoserine to L-serine. frontiersin.org

While the glycolytic pathway is the primary source for the L-serine carbon skeleton, other precursors can contribute under specific metabolic conditions. One notable alternative is the reversible conversion of glycine (B1666218) to L-serine, catalyzed by serine hydroxymethyltransferase (SHMT). nih.gov This reaction, which is a key component of one-carbon metabolism, can utilize one-carbon units from various sources to synthesize L-serine from glycine. Isotope tracing studies can differentiate the contribution of these alternative pathways to the total L-serine pool.

Investigation of L-SERINE (3-13C) Catabolic Fates

The catabolism of L-serine is as crucial as its synthesis, providing precursors for other metabolic pathways and contributing to cellular energy production. L-SERINE (3-13C) is an invaluable tool for tracking the distribution of its carbon atom into these diverse catabolic products.

One of the direct catabolic routes for L-serine is its conversion to pyruvate (B1213749) and ammonia, a reaction catalyzed by the enzyme serine dehydratase. nih.govwikipedia.org This pathway provides a direct link between amino acid degradation and central carbon metabolism, as the resulting pyruvate can enter the tricarboxylic acid (TCA) cycle for energy production or be used as a substrate for gluconeogenesis. nih.gov Studies in rat liver have indicated that the serine dehydratase pathway is a major route for L-serine metabolism. nih.gov

L-serine and glycine are readily interconverted by the enzyme serine hydroxymethyltransferase (SHMT). nih.gov This reversible reaction is central to one-carbon metabolism. When L-SERINE (3-13C) is converted to glycine, the 13C-labeled carbon is transferred to tetrahydrofolate, forming 5,10-methylenetetrahydrofolate. scispace.com Glycine itself can be further metabolized. For instance, the glycine cleavage system can break down glycine, releasing the 13C-labeled carbon as CO2.

Furthermore, L-serine can be converted to pyruvate through a pathway involving serine-pyruvate aminotransferase, glycerate dehydrogenase, and glycerate kinase, ultimately yielding 2-phosphoglycerate, which can then enter glycolysis. nih.gov

Table 2: Major Catabolic Fates of L-Serine

PathwayKey Enzyme(s)End Product(s)Metabolic Significance
Serine Dehydratase PathwaySerine DehydratasePyruvate, AmmoniaDirect link to TCA cycle and gluconeogenesis. nih.govwikipedia.org
Interconversion to GlycineSerine Hydroxymethyltransferase (SHMT)Glycine, 5,10-MethylenetetrahydrofolateCentral to one-carbon metabolism and nucleotide synthesis. nih.govscispace.com
Conversion to Pyruvate (alternative)Serine-Pyruvate Aminotransferase, Glycerate Dehydrogenase, Glycerate KinasePyruvateContribution to glycolysis and energy production. nih.gov

L-SERINE (3-13C) as a Precursor in One-Carbon Metabolism Research

L-serine is the primary donor of one-carbon units for the folate-mediated one-carbon metabolism pathway. nih.gov By using L-SERINE (3-13C), researchers can trace the flow of this single carbon unit into a variety of essential biosynthetic pathways. The 13C-label from L-serine is transferred to tetrahydrofolate to form 5,10-methylenetetrahydrofolate, which is a central intermediate in one-carbon metabolism. nih.gov

This 13C-labeled one-carbon unit can then be used for the synthesis of purines and thymidylate, essential components of DNA and RNA. nih.gov Additionally, these one-carbon units are crucial for the remethylation of homocysteine to methionine, which is a precursor for the universal methyl donor S-adenosylmethionine (SAM). SAM is involved in numerous methylation reactions, including the methylation of DNA, RNA, and proteins, which play critical roles in gene regulation and cellular signaling. Isotopic tracer studies with labeled serine have been instrumental in quantifying the contribution of serine to these vital metabolic processes. nih.govcell.com

Transfer of C3 of L-SERINE (3-13C) to Tetrahydrofolate Pool

The entry of the C3 carbon of L-serine into one-carbon metabolism is primarily mediated by the enzyme serine hydroxymethyltransferase (SHMT). This enzyme catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). In this reaction, the C3 carbon of L-serine is transferred to THF, thereby entering the folate pool of one-carbon units. This pool is essential for a variety of biosynthetic reactions.

Tracer studies utilizing L-SERINE (3-13C) have enabled the quantification of this initial and crucial step. For instance, research in murine models has provided direct evidence and rates of this transfer. By administering [3-13C1]serine, it is possible to trace the labeled carbon as it is released from serine and incorporated into other molecules. One key intermediate and a carrier of the one-carbon unit is formate. The production of [13C]formate from [3-13C]serine is a direct indicator of the flux of the C3 carbon into the tetrahydrofolate pool.

A study in mice estimated the rate of serine-derived formate production to be 5.1 ± 0.3 mmol kg−1 hour−1. This rate signifies a substantial contribution, accounting for approximately 50% of the total formate production in the body. The remaining formate is understood to originate from other metabolic pathways, including the glycine cleavage system and demethylation reactions.

Rate of Serine-Derived Formate Production in Mice
ParameterValuePercentage of Total Formate Production
Rate of Formate Production from L-SERINE (3-13C)5.1 ± 0.3 mmol kg⁻¹ hour⁻¹~50%

This quantitative data underscores the central role of L-serine as a major provider of one-carbon units to the tetrahydrofolate pool, which subsequently fuels other critical biosynthetic pathways.

Contribution of L-SERINE (3-13C) to Purine and Thymidylate Synthesis Research

The one-carbon units donated by L-serine to the tetrahydrofolate pool are indispensable for the de novo synthesis of purines (adenine and guanine) and thymidylate (a pyrimidine). These nucleotides are the fundamental building blocks of DNA and RNA, and their availability is critical for cell proliferation and maintenance.

Purine Synthesis: The synthesis of the purine ring is a complex process that incorporates carbon and nitrogen atoms from several sources. Two of the carbon atoms in the purine ring are derived from the folate pool, specifically from 10-formyl-THF. The C3 carbon of L-serine, once transferred to THF, can be converted to 10-formyl-THF and subsequently incorporated into the purine ring at the C2 and C8 positions.

Isotopic tracer studies have confirmed this direct contribution. While studies specifically using L-SERINE (3-13C) to quantify the percentage of purine carbons derived from serine are intricate, research using uniformly labeled L-serine ([U-13C]-serine) in proliferating T cells has demonstrated substantial incorporation of the label into purine nucleotides. In these studies, between 75% and 85% of the total ATP and GTP pools were labeled with 13C from serine, highlighting the profound reliance of these cells on serine for purine synthesis. This indicates that exogenous serine can supply the necessary one-carbon units and glycine for the construction of the purine ring.

The contribution of L-serine to purine synthesis is also influenced by the availability of pre-formed purines from salvage pathways. Research has shown that in environments rich in purine precursors like hypoxanthine, the reliance on de novo purine synthesis from serine is reduced. When hypoxanthine is removed from the culture medium, the incorporation of labeled carbon from serine into ATP is significantly increased, demonstrating a shift towards the de novo synthesis pathway.

Thymidylate Synthesis: The synthesis of deoxythymidine monophosphate (dTMP), or thymidylate, from deoxyuridine monophosphate (dUMP) is another critical process that depends on the serine-derived one-carbon pool. The enzyme thymidylate synthase catalyzes the methylation of dUMP, using 5,10-CH2-THF as the methyl group donor. The 5,10-CH2-THF is directly generated from the transfer of the C3 carbon of L-serine to THF by SHMT.

Tracer studies with [3-13C]serine have been employed to investigate this pathway. The labeling of dTMP with 13C when cells are cultured in the presence of [3-13C]serine provides direct evidence of the utilization of exogenous serine for thymidylate synthesis. This method allows researchers to distinguish between the use of extracellular serine and serine synthesized de novo from glucose for the production of dTMP. While precise quantitative flux data from L-SERINE (3-13C) into thymidylate is context-dependent and varies across different cell types and metabolic states, the qualitative link is firmly established in numerous studies.

Contribution of L-Serine to Nucleotide Synthesis
NucleotideSource of Carbon from L-SerineKey Enzyme(s)Evidence from Isotopic Labeling
Purines (ATP, GTP)C2 and C8 of the purine ring (from 10-formyl-THF)SHMT, MTHFD1High isotopic enrichment (75-85%) in ATP and GTP pools from [U-13C]-serine in T cells.
Thymidylate (dTMP)Methyl group (from 5,10-CH2-THF)SHMT, Thymidylate SynthaseLabeling of dTMP from [3-13C]serine confirms the contribution of exogenous serine.

Mechanistic Insights from L Serine 3 13c Tracing in Cellular and Subcellular Processes

L-SERINE (3-13C) in Phospholipid Biosynthesis Pathway Research

L-serine is a fundamental building block for several major classes of phospholipids (B1166683), which are essential components of all cellular membranes. frontiersin.orgmdpi.com Isotope tracing studies using L-SERINE (3-13C) allow for the direct measurement of the rate of de novo synthesis of these lipids, offering a dynamic view of membrane biogenesis and remodeling. biorxiv.org The carbon backbone of serine is integrated into the headgroups of key phospholipids, and by tracking the ¹³C label, researchers can elucidate the activity of the enzymatic pathways responsible for their formation. annualreviews.org

Phosphatidylserine (B164497) (PS) is a crucial phospholipid involved in cell signaling and membrane structure. mdpi.com Its synthesis primarily occurs in the endoplasmic reticulum through the catalytic action of two phosphatidylserine synthase enzymes, PSS1 and PSS2. These enzymes facilitate a base-exchange reaction where the head group of an existing phospholipid, such as phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE), is replaced with L-serine. nih.gov

Tracer studies utilizing L-SERINE (3-13C) or other labeled serine variants (e.g., ³H-L-serine or ²H-serine) are instrumental in quantifying the rate of PS synthesis. biorxiv.orgoup.com In these experiments, cells or isolated membranes are incubated with the labeled serine, and the incorporation of the isotope into the PS fraction is measured over time. oup.comoup.com For instance, research on hepatocellular carcinoma cells using a serine tracer demonstrated that the fractional synthesis rate of multiple PS species was significantly increased upon the activation of the β-catenin oncogene, indicating a direct link between the oncogenic signaling and PS metabolism. biorxiv.orgbiorxiv.org Such studies confirm that the entire serine molecule, including the C-3 carbon, is incorporated to form the serine headgroup of the PS molecule.

Table 1: Key Enzymes and Reactions in Serine-Derived Phospholipid Synthesis
Pathway StepEnzymeReactionTracer Application
Phosphatidylserine (PS) SynthesisPhosphatidylserine Synthase (PSS1/PSS2)Phosphatidylcholine/Phosphatidylethanolamine + L-Serine → PhosphatidylserineL-SERINE (3-13C) directly labels the serine headgroup of newly synthesized PS.
Phosphatidylethanolamine (PE) FormationPhosphatidylserine Decarboxylase (PSD)Phosphatidylserine → Phosphatidylethanolamine + CO₂The ¹³C label from L-SERINE (3-13C) is retained in the ethanolamine (B43304) headgroup of PE following decarboxylation of labeled PS.
Phosphatidylcholine (PC) FormationPhosphatidylethanolamine N-Methyltransferase (PEMT)Phosphatidylethanolamine + 3 S-Adenosyl methionine → PhosphatidylcholineThe ¹³C label from the original serine tracer is conserved in the ethanolamine backbone of PC synthesized via the PEMT pathway.

The metabolic journey of the serine-derived carbon from L-SERINE (3-13C) extends beyond phosphatidylserine (PS). PS can be decarboxylated by phosphatidylserine decarboxylase (PSD), an enzyme primarily located in the mitochondria, to form phosphatidylethanolamine (PE). researchgate.net During this reaction, the carboxyl group of the serine headgroup is removed as carbon dioxide, while the remaining two carbons and the nitrogen atom form the new ethanolamine headgroup. Therefore, tracing with L-SERINE (3-13C) results in ¹³C-labeled PE, allowing researchers to quantify the flux through this specific mitochondrial pathway.

Furthermore, phosphatidylethanolamine can be converted to phosphatidylcholine (PC), the most abundant phospholipid in mammalian membranes, through a series of three sequential methylation steps in the liver, catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT). nih.gov By using L-SERINE (3-13C), the ¹³C label is conserved in the ethanolamine backbone of the resulting PC molecules. This enables a clear distinction between PC synthesized via the PEMT pathway versus the CDP-choline (Kennedy) pathway, providing a powerful method to dissect the relative contributions of each pathway to the total PC pool under various metabolic states.

L-SERINE (3-13C) Dynamics in Sphingolipid Metabolism Studies

Sphingolipids are a complex class of lipids integral to membrane structure and cellular signaling. pnas.org The de novo synthesis of all sphingolipids begins with the condensation of L-serine and a fatty acyl-CoA, typically palmitoyl-CoA. frontiersin.orglife-science-alliance.org L-SERINE (3-13C) is an indispensable tracer for investigating the dynamics of this pathway, as it allows for the precise measurement of the initial, rate-limiting step and the subsequent formation of various complex sphingolipids. life-science-alliance.org

The first committed step in sphingolipid biosynthesis is catalyzed by the enzyme serine palmitoyltransferase (SPT), which condenses L-serine with palmitoyl-CoA to form 3-ketodihydrosphingosine (3-KDS). pnas.orguzh.ch SPT is a multi-subunit enzyme complex located in the endoplasmic reticulum, and its activity is a key regulatory point for the entire pathway. biorxiv.org

The use of isotopically labeled L-serine, including L-SERINE (3-13C) and deuterated variants, is a standard method for assaying SPT activity and tracing the de novo synthesis of sphingolipids. uzh.chbiorxiv.org In these assays, cell lysates or purified enzyme preparations are incubated with L-SERINE (3-13C) and palmitoyl-CoA. The rate of the reaction is determined by quantifying the amount of ¹³C-labeled 3-KDS produced, typically via liquid chromatography-mass spectrometry (LC-MS). life-science-alliance.orgbiorxiv.org This approach has been used to show that SPT activity can be modulated by the composition of its subunits (SPTLC1, SPTLC2/3, ssSPTa/b), which affects substrate preference for different acyl-CoAs and consequently the types of sphingoid bases produced. biorxiv.orguniprot.org For example, studies in A431 cells using stable isotope-labeled serine showed significant incorporation into very long-chain C₂₄-N-acylated ceramides (B1148491) and hexosylceramides, a process that was abolished by the SPT inhibitor myriocin. life-science-alliance.org

Table 2: Representative Findings from L-SERINE (3-13C) Tracing in Sphingolipid Synthesis
Cell/System StudiedKey FindingMethodological NoteReference
A431 CellsDemonstrated incorporation of labeled serine into C₂₄-N-acylated ceramides and hexosylceramides.Activity was blocked by the SPT inhibitor myriocin, confirming pathway specificity. life-science-alliance.org
Postnatal Rat BrainsSPT activity, measured by the formation of labeled 3-KDS, was quantified during the period of active myelination.Used deuterated L-serine and HPLC-ESI-MS/MS to measure 3-KDS generation in brain membranes. biorxiv.org
Recombinant Human SPTCharacterized the kinetic impact of different L-serine isotopologues on enzyme activity.Found that unlike bacterial SPT, human SPT activity was not significantly affected by deuterium (B1214612) labels at the C2/C3 positions. nih.gov

Research on L-SERINE (3-13C) Contributions to Cysteine Synthesis

L-serine is a direct precursor for the synthesis of the non-essential amino acid L-cysteine via the transsulfuration pathway. frontiersin.orgresearchgate.net This pathway is crucial for producing cysteine when dietary intake is insufficient and for generating glutathione (B108866) (GSH), the cell's primary antioxidant. The use of L-SERINE (3-13C) allows for unambiguous tracing of the serine carbon backbone into the cysteine molecule.

In the transsulfuration pathway, homocysteine condenses with serine to form cystathionine (B15957), a reaction catalyzed by cystathionine β-synthase (CBS). Cystathionine is then cleaved by cystathionine γ-lyase (CTH) to yield cysteine, α-ketobutyrate, and ammonia. The carbon backbone of the newly synthesized cysteine molecule is derived entirely from serine. By supplying cells with L-SERINE (3-13C), the resulting cysteine will be labeled with ¹³C at its β-carbon. This labeled cysteine is subsequently incorporated into the tripeptide glutathione (GSH), which consists of glutamate, cysteine, and glycine (B1666218). Tracing studies in cancer cells have used L-SERINE (3-13C) to demonstrate that the transsulfuration pathway is actively contributing to the de novo synthesis of cysteine and maintaining the cellular GSH pool, particularly under conditions of cysteine deprivation. nih.gov The detection of ¹³C-labeled GSH serves as definitive evidence of an active transsulfuration flux from serine. nih.gov

L-SERINE (3-13C) in Protein Serine Residue Labeling and Turnover Research

As a proteinogenic amino acid, L-serine is a fundamental component of proteins. frontiersin.org L-SERINE (3-13C) can be used as a metabolic tracer to study the dynamics of protein synthesis and turnover. When cells are cultured in media containing L-SERINE (3-13C), the labeled amino acid is charged to its cognate tRNA and incorporated into newly synthesized proteins at serine residue positions.

This labeling strategy allows researchers to distinguish newly synthesized proteins from the pre-existing protein pool. By using mass spectrometry-based proteomics, the rate of incorporation of L-SERINE (3-13C) into specific proteins can be measured, providing a quantitative assessment of their individual synthesis rates. Over time, the decay of the ¹³C-labeled protein population can also be monitored to determine protein degradation or turnover rates. This approach is a key component of Stable Isotope Labeling with Amino acids in Cell culture (SILAC), although other labeled amino acids like arginine and lysine (B10760008) are more commonly used due to their properties in tryptic digestion and mass spectrometry. However, for studying the specific contribution of serine-derived pathways to protein synthesis or for site-specific labeling applications, L-SERINE (3-13C) is a valuable tool. researchgate.net It can provide insights into how metabolic states that alter serine availability impact the proteome. annualreviews.org

Regulatory Mechanisms and Their Impact on L Serine 3 13c Flux

Transcriptional Regulation of L-SERINE (3-13C) Metabolic Enzymes

The biosynthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate (B1209933) is governed by a trio of enzymes: Phosphoglycerate Dehydrogenase (PHGDH), Phosphoserine Aminotransferase (PSAT), and Phosphoserine Phosphatase (PSPH). nih.govannualreviews.org The expression of the genes encoding these enzymes is tightly controlled by a network of transcription factors that respond to cellular needs, particularly the availability of serine.

Under conditions of serine deprivation, a significant upregulation of the genes encoding these metabolic enzymes is observed. nih.govpnas.org A key player in this response is the activating transcription factor 4 (ATF4). researchgate.netresearchgate.net When intracellular serine levels are low, ATF4 is induced and binds to the promoter regions of PHGDH, PSAT1, and PSPH, thereby activating their transcription to boost endogenous serine production. nih.govresearchgate.net

Further layers of transcriptional control exist. The transcription factor NRF2, often deregulated in certain cancers, has been shown to regulate the expression of PHGDH, PSAT1, and SHMT2 (Serine Hydroxymethyltransferase 2) through ATF4. researchgate.netnih.gov This regulatory axis supports the production of glutathione (B108866) and nucleotides, which are crucial for rapidly proliferating cells. researchgate.net Another transcription factor, ATF3, is also induced upon serine starvation in an ATF4-dependent manner. ATF3 can then bind to ATF4, enhancing its stability, and also directly bind to the enhancers and promoters of the serine synthesis pathway genes to promote their expression. nih.gov

In some cellular contexts, such as certain cancer types, the MYC oncogene also contributes to the regulation of serine metabolism. MYC can promote the expression of PHGDH and PSAT1 via ATF4, creating a feed-forward loop that sustains metabolic and epigenetic reprogramming. researchgate.net The transcriptional response to serine levels is not limited to its synthesis; enzymes involved in its catabolism and downstream pathways, such as SHMT2, MTHFD2, and MTHFD1L, are also transcriptionally elevated during serine starvation. pnas.org

Table 1: Key Transcription Factors in L-SERINE (3-13C) Metabolism

Transcription FactorTarget GenesRegulatory EffectCellular Context
ATF4 PHGDH, PSAT1, PSPHUpregulationSerine deprivation, various cancers nih.govresearchgate.netresearchgate.net
NRF2 PHGDH, PSAT1, SHMT2 (via ATF4)UpregulationNon-small cell lung cancer researchgate.netnih.gov
ATF3 PHGDH, PSAT1, PSPHUpregulationSerine deprivation nih.gov
MYC PHGDH, PSAT1 (via ATF4)UpregulationBurkitt Lymphoma researchgate.net

Post-Translational Modifications Affecting L-SERINE (3-13C) Pathway Flux

Post-translational modifications (PTMs) add another layer of complexity to the regulation of L-serine metabolism, influencing enzyme activity, stability, and localization. researchgate.netabcam.com These modifications allow for rapid adjustments to metabolic flux in response to changing cellular conditions.

Phosphorylation is a common PTM that can modulate the activity of metabolic enzymes. abcam.com While direct phosphorylation of the core serine biosynthesis enzymes is an area of ongoing research, the activity of related enzymes is known to be affected. For instance, the activity of phosphoglycerate mutase (PGAM1), which produces the substrate for PHGDH, can be activated by phosphorylation. researchgate.net

Acetylation is another critical PTM. Studies have shown that PHGDH can undergo acetylation, and the specific sites of acetylation can change in response to serine availability. researchgate.netnih.gov For example, under serine-deprived conditions, changes in acetylation at specific lysine (B10760008) residues of PHGDH have been observed, suggesting a role for this modification in regulating the enzyme's function during metabolic stress. researchgate.netnih.gov

Furthermore, other novel PTMs are being identified. For instance, lactoyl-lysine modification of PHGDH has been shown to reduce its enzymatic activity, leading to a decrease in intracellular serine levels. researchgate.net This highlights the diverse mechanisms by which PTMs can fine-tune the serine biosynthesis pathway. The stability of enzymes in the pathway can also be regulated by PTMs, such as through proteasomal degradation, which has been observed for PHGDH in some cancers. nih.gov

Allosteric Regulation and Feedback Inhibition in L-SERINE (3-13C) Metabolism

Allosteric regulation provides a rapid and direct mechanism for controlling metabolic flux in response to the levels of specific metabolites. In the L-serine biosynthesis pathway, the final product, L-serine, acts as a key allosteric regulator.

The first and rate-limiting enzyme of the pathway, PHGDH, is a primary target of feedback inhibition by L-serine in many organisms, including bacteria and plants. cncb.ac.cnnih.gov L-serine binds to a regulatory domain on the PHGDH enzyme, distinct from the active site, inducing a conformational change that reduces its catalytic activity. plos.orgpnas.org This feedback loop ensures that the cell does not overproduce serine when it is already abundant. Interestingly, in human PHGDH, the sensitivity to L-serine feedback inhibition is lost due to mutations in the key binding residues of the regulatory domain. mdpi.com

In some organisms, the final enzyme in the pathway, PSPH, is also subject to allosteric inhibition by L-serine. cncb.ac.cnnih.gov This provides a secondary control point for regulating the pathway. For example, in Mycobacterium tuberculosis, L-serine allosterically inhibits PSPH through a partial competitive inhibition mechanism. cncb.ac.cnnih.gov

In addition to inhibition by the end product, PHGDH activity can also be influenced by other allosteric effectors. For instance, in Arabidopsis thaliana, PHGDH isoforms can be activated by other amino acids like L-homocysteine. nih.gov Furthermore, researchers have identified novel allosteric sites on PHGDH that can be targeted by small molecules to either inhibit or activate the enzyme, opening up new avenues for therapeutic intervention. plos.orgnih.gov These allosteric modulators can influence the enzyme's kinetics by affecting its maximum velocity (Vmax) and its affinity for its substrate (Km). plos.org

Table 2: Allosteric Regulators of L-SERINE (3-13C) Metabolic Enzymes

EnzymeAllosteric EffectorEffect on ActivityOrganism/Context
PHGDH L-SerineInhibitionE. coli, Plants cncb.ac.cnnih.gov
PHGDH L-HomocysteineActivationArabidopsis thaliana nih.gov
PHGDH PKUMDL-WQ-2201InhibitionCancer cell lines rndsystems.commedchemexpress.com
PSPH L-SerineInhibitionMycobacterium tuberculosis cncb.ac.cnnih.gov
PSPH PhosphateInhibitionGeneral mdpi.com

Applications of L Serine 3 13c in Specific Biological Research Models

Investigating Metabolic Reprogramming with L-SERINE (3-13C) in Disease Models (Non-human)

Metabolic reprogramming is a characteristic feature of many diseases, enabling cells to meet the demands of processes like rapid proliferation and survival under stress. frontiersin.orgnih.gov L-SERINE (3-13C) serves as an invaluable tool to study these metabolic shifts in non-human disease models.

Cancer cells exhibit significant metabolic reprogramming to support their growth and proliferation. frontiersin.orgnih.gov Serine metabolism is frequently dysregulated in various cancers and is central to the biosynthesis of proteins, nucleic acids, and lipids. nih.govnih.gov

Detailed Research Findings:

Tracing Serine's Contribution to Biomass: In vitro and in vivo studies using L-SERINE (3-13C) have demonstrated that cancer cells can utilize both exogenous serine and endogenously synthesized serine for growth. frontiersin.orgnih.gov Tracing experiments in rapidly proliferating cancer cells have shown significant labeling of L-serine from [U-13C]glucose, indicating high rates of de novo synthesis. annualreviews.org This highlights the dual dependency of cancer cells on both uptake and synthesis to fuel their metabolic needs.

One-Carbon Metabolism: Serine is a primary donor of one-carbon units, which are essential for nucleotide synthesis and methylation reactions. frontiersin.orgfrontiersin.orgspandidos-publications.com By using L-SERINE (3-13C), researchers can trace the flow of the labeled carbon into the folate and methionine cycles, elucidating the contribution of serine to the synthesis of purines and thymidine. frontiersin.org

Role of Key Enzymes: The serine synthesis pathway (SSP) is often upregulated in cancer. spandidos-publications.comfrontiersin.org This pathway involves enzymes like phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT1), and phosphoserine phosphatase (PSPH). nih.govresearchgate.net Studies have shown that the expression of these enzymes is elevated in several cancer types, including breast cancer and melanoma. nih.govmdpi.com L-SERINE (3-13C) tracing can quantify the flux through this pathway and assess the impact of inhibiting these enzymes. For instance, suppressing PHGDH has been shown to reduce the proliferation of certain cancer cells. mdpi.com

Metabolic Reprogramming and Drug Resistance: Enhanced serine metabolism has been linked to drug resistance in some cancers. frontiersin.org For example, high expression of PHGDH is required for the resistance of certain lung adenocarcinoma cell lines to erlotinib. frontiersin.org L-SERINE (3-13C) can be used to study the metabolic adaptations that confer this resistance.

Interactive Data Table: Key Enzymes in Serine Metabolism and Their Role in Cancer

EnzymeFunction in Serine MetabolismRole in Cancer
Phosphoglycerate Dehydrogenase (PHGDH) Catalyzes the first and rate-limiting step in the de novo synthesis of serine from the glycolytic intermediate 3-phosphoglycerate (B1209933). nih.govresearchgate.netOften upregulated in various cancers, promoting tumor growth and proliferation. frontiersin.orgnih.govfrontiersin.org
Phosphoserine Aminotransferase (PSAT1) Catalyzes the reversible conversion of 3-phosphohydroxypyruvate to 3-phosphoserine. nih.govIts upregulation is associated with the malignant progression of some cancers. frontiersin.org
Phosphoserine Phosphatase (PSPH) Catalyzes the final step in serine biosynthesis, the dephosphorylation of phosphoserine to serine. nih.govElevated expression correlates with enhanced invasiveness and metastasis in several cancers. nih.gov
Serine Hydroxymethyltransferase (SHMT1/2) Catalyzes the reversible conversion of serine to glycine (B1666218), providing one-carbon units for the folate cycle. frontiersin.orgUpregulated in some tumors, supporting cell growth and proliferation. frontiersin.org

L-serine metabolism is crucial for brain development and function, and its dysregulation has been implicated in several neurodegenerative diseases. nih.govnih.gov L-SERINE (3-13C) is instrumental in studying these alterations in non-human models.

Detailed Research Findings:

Astrocyte-Neuron Serine Shuttle: In the brain, L-serine is primarily synthesized in astrocytes and then supplied to neurons. nih.govmdpi.com This "serine shuttle" is vital for neuronal survival and function, including the synthesis of neuromodulators like D-serine. mdpi.combiorxiv.org L-SERINE (3-13C) tracing in animal models can track the synthesis of serine in astrocytes and its subsequent transport to and utilization by neurons.

Alzheimer's Disease (AD) Models: Studies in mouse models of AD have shown impaired de novo L-serine synthesis in astrocytes, leading to cognitive deficits. nih.govnih.gov Oral supplementation with L-serine was found to rescue these cognitive impairments, suggesting a potential therapeutic avenue. nih.gov L-SERINE (3-13C) can be used to investigate how serine metabolism is altered in these models and to assess the efficacy of therapeutic interventions.

Neuroprotection: L-serine has demonstrated neuroprotective properties by reducing inflammation and oxidative stress. mdpi.comnih.gov It can suppress the activation of microglia and decrease the production of pro-inflammatory cytokines. mdpi.comnih.gov Using L-SERINE (3-13C) in animal models of neurological injury or disease allows researchers to trace its metabolic fate and understand the mechanisms behind its neuroprotective effects.

The metabolic interplay between a host and a pathogen is critical during an infection. L-SERINE (3-13C) can be used to dissect these complex interactions in non-human models.

Detailed Research Findings:

Inflammatory Response: L-serine levels have been shown to decrease in the lungs of mice infected with Pasteurella multocida. nih.gov Exogenous L-serine supplementation was found to reduce macrophage- and neutrophil-mediated inflammatory responses and improve survival rates in these mice. nih.gov L-SERINE (3-13C) tracing could elucidate how serine metabolism is modulated during infection and how it impacts the host's immune response.

Pathogen Metabolism: Pathogens like Mycobacterium tuberculosis adapt their metabolism to survive within the host. researchgate.net L-serine is a crucial nutrient for these pathogens. By labeling host or pathogen pools with L-SERINE (3-13C), researchers can track the acquisition and utilization of this amino acid by the pathogen, potentially identifying new therapeutic targets.

L-SERINE (3-13C) in Developmental Biology and Cellular Differentiation Studies

L-serine is essential for cellular proliferation and plays a critical role in development and differentiation. frontiersin.orgnih.govaginganddisease.org

Detailed Research Findings:

Neural Stem Cell Proliferation and Differentiation: In vitro studies have shown that L-serine promotes the proliferation and differentiation of neural stem cells. nih.gov L-SERINE (3-13C) can be used to trace the metabolic pathways that are active during these processes, such as the synthesis of proteins, lipids, and nucleotides essential for cell growth and maturation.

Embryonic Development: The synthesis of L-serine is crucial during embryonic development. biorxiv.org Defects in serine synthesis can lead to severe developmental abnormalities. biorxiv.org Using L-SERINE (3-13C) in animal models of development allows for the investigation of how serine metabolism contributes to the formation of different tissues and organs.

L-SERINE (3-13C) in Microbial Metabolism and Biotechnology Research

Understanding the metabolic pathways of microorganisms is fundamental for various biotechnological applications, including the production of valuable compounds.

Detailed Research Findings:

Metabolic Engineering of Escherichia coli : E. coli is often engineered for the production of L-serine. nih.gov L-SERINE (3-13C) can be used as a tracer to analyze the metabolic fluxes within the engineered strains, helping to identify bottlenecks in the production pathway and to optimize fermentation conditions. nih.gov For example, tracing can reveal the extent to which L-serine is being diverted into other metabolic pathways, such as its conversion to glycine or pyruvate (B1213749). nih.gov

Interactive Data Table: Research Applications of L-SERINE (3-13C)

Research AreaBiological ModelKey Findings from L-SERINE (3-13C) Tracing
Cancer Metabolism In vitro cancer cell lines, In vivo animal modelsTraces serine's contribution to biomass, one-carbon metabolism, and nucleotide synthesis. frontiersin.orgfrontiersin.org Quantifies flux through the serine synthesis pathway. annualreviews.org
Neurodegenerative Disease Non-human models (e.g., mice)Investigates the astrocyte-neuron serine shuttle. mdpi.com Assesses metabolic alterations in diseases like Alzheimer's. nih.govnih.gov
Infectious Disease Non-human models (e.g., mice)Elucidates the role of serine metabolism in host inflammatory responses. nih.gov Tracks pathogen nutrient acquisition and utilization. researchgate.net
Developmental Biology In vitro stem cells, Animal modelsTraces metabolic pathways during neural stem cell proliferation and differentiation. nih.gov Investigates the role of serine metabolism in embryonic development. biorxiv.org
Microbial Biotechnology Escherichia coliAnalyzes metabolic fluxes in engineered strains for L-serine production. nih.gov Identifies metabolic bottlenecks and optimizes production. nih.gov

Advanced Concepts and Emerging Research Directions for L Serine 3 13c

Integration of L-SERINE (3-13C) Tracing with Proteomics and Lipidomics

The integration of stable isotope tracing using L-serine (3-13C) with proteomics and lipidomics offers a powerful multi-omics approach to unravel the complex metabolic fate of serine. chempep.com This strategy allows researchers to move beyond simple pathway identification and quantify the contribution of serine's carbon backbone to the synthesis of proteins and a diverse array of lipids.

Proteomics: In the realm of proteomics, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a widely used technique. creative-proteomics.com By culturing cells in a medium containing L-serine (3-13C), the labeled amino acid is incorporated into newly synthesized proteins. creative-proteomics.com Mass spectrometry can then differentiate between the "heavy" (labeled) and "light" (unlabeled) proteins, enabling the quantification of protein synthesis, turnover, and post-translational modifications. creative-proteomics.comnih.gov This approach provides a dynamic view of the proteome, revealing how cellular conditions and stimuli impact protein metabolism. The C3 carbon of serine, specifically traced by L-serine (3-13C), can be tracked as it is incorporated into other amino acids like glycine (B1666218), which are then used for protein synthesis. nhri.org.tw

Lipidomics: L-serine is a crucial precursor for the synthesis of major lipid classes, including sphingolipids and phospholipids (B1166683) like phosphatidylserine (B164497). mdpi.combiorxiv.org By tracing the 13C label from L-serine (3-13C), researchers can elucidate the activity of lipid biosynthetic pathways. For instance, the condensation of serine with palmitoyl-CoA is the initial step in sphingolipid synthesis. Tracking the 13C label into ceramides (B1148491), sphingomyelin, and other complex sphingolipids provides a direct measure of this pathway's flux. biorxiv.org Similarly, the incorporation of the labeled serine headgroup into phosphatidylserine can be quantified, offering insights into phospholipid metabolism. biorxiv.org Comparative lipidomic studies have shown that the availability of serine enantiomers can influence the synthesis of specific lipid classes. biorxiv.org

This integrated approach has been instrumental in understanding how serine metabolism is intertwined with cellular proliferation, differentiation, and disease states. For example, in rapidly proliferating cancer cells, the demand for serine is high, not only for protein synthesis but also for nucleotide and lipid production to build new biomass. biorxiv.organnualreviews.org By combining L-serine (3-13C) tracing with proteomics and lipidomics, researchers can create detailed maps of metabolic reprogramming in cancer and other diseases.

Spatiotemporal Resolution of L-SERINE (3-13C) Metabolism in Tissues

Understanding the spatial and temporal dynamics of L-serine metabolism within complex tissues is a significant frontier in metabolic research. Techniques that can resolve metabolic activities at the level of specific cell types and anatomical locations are crucial for deciphering the intricate interplay of metabolic pathways in health and disease.

Spatial Metabolomics: Imaging mass spectrometry techniques, such as MALDI imaging, are being increasingly applied to visualize the distribution of metabolites, including those derived from L-serine (3-13C), directly in tissue sections. This allows for the mapping of metabolic heterogeneity within a tissue, revealing, for example, how serine utilization differs between distinct regions of the brain or within a tumor microenvironment. chempep.com

Cell-Type Specific Labeling: Advances in genetic and molecular tools are enabling cell-type-specific metabolic labeling. chempep.com For instance, by expressing specific transporters or enzymes under the control of cell-type-specific promoters, the uptake and metabolism of L-serine (3-13C) can be directed to a particular cell population within a tissue. This is particularly relevant in the central nervous system, where astrocytes are the primary site of de novo L-serine synthesis, which is then supplied to neurons. nhri.org.twjst.go.jp Spatially resolved tracing can illuminate the dynamics of this crucial neuroglial metabolic coupling. jst.go.jp

Dynamic Isotope Tracing: Pulsed SILAC (pSILAC) and other dynamic labeling strategies offer a temporal dimension to metabolic studies. nih.gov By introducing L-serine (3-13C) for a defined period and then monitoring its incorporation into proteins and other biomolecules over time, researchers can measure the rates of synthesis and turnover. nih.gov This provides a more dynamic picture of metabolic fluxes compared to steady-state analyses. For example, such studies can reveal how metabolic pathways adapt in response to physiological signals or pathological insults.

The combination of these advanced techniques is beginning to provide unprecedented insights into the spatiotemporal organization of L-serine metabolism. This knowledge is essential for understanding tissue homeostasis and the pathogenesis of diseases where serine metabolism is dysregulated.

Fluxomics and Dynamic Isotopic Tracing with L-SERINE (3-13C)

Metabolic flux analysis (MFA) using stable isotope tracers like L-serine (3-13C) provides a quantitative framework for measuring the rates (fluxes) of metabolic pathways. nih.govplos.org This goes beyond simply identifying active pathways to determining their actual contribution to cellular metabolism under specific conditions.

Steady-State and Dynamic MFA: In steady-state MFA, cells or tissues are cultured with the isotopic tracer until the labeling of intracellular metabolites reaches a steady state. The resulting isotopic labeling patterns in downstream metabolites are then measured, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govplos.org These labeling patterns, along with a stoichiometric model of the metabolic network, are used to calculate intracellular fluxes. plos.org Dynamic MFA, on the other hand, involves monitoring the change in isotopic labeling over time, which can provide more detailed information about flux dynamics, particularly for pathways that are slow to reach a steady state. nih.gov

Key Metabolic Pathways Traced by L-SERINE (3-13C):

One-Carbon Metabolism: The C3 carbon of serine is a major donor to the one-carbon pool via the action of serine hydroxymethyltransferase (SHMT). life-science-alliance.org By tracing the 13C label from L-serine (3-13C), the flux through one-carbon metabolism can be quantified, providing insights into the synthesis of nucleotides (purines and thymidylate) and the regeneration of methionine for methylation reactions. frontiersin.orgnih.gov

Glycine Synthesis: The conversion of serine to glycine is a key reaction that can be traced with L-serine (3-13C). frontiersin.org

Pyruvate (B1213749) and TCA Cycle Anaplerosis: Serine can be converted to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle. annualreviews.orgnih.gov L-serine (3-13C) tracing can quantify the contribution of serine to TCA cycle anaplerosis, which is the replenishment of TCA cycle intermediates.

Lipid Synthesis: As mentioned earlier, the flux of serine into sphingolipid and phospholipid biosynthesis can be determined. biorxiv.org

Applications in Disease Research: 13C-MFA with L-serine (3-13C) is a powerful tool for studying metabolic reprogramming in diseases like cancer. nih.gov For example, it has been used to demonstrate the increased reliance of certain cancer cells on de novo serine synthesis and one-carbon metabolism to support their high proliferative rate. annualreviews.org This quantitative understanding of metabolic fluxes can help identify novel therapeutic targets.

New Computational Tools and Algorithms for L-SERINE (3-13C) Data Analysis

The increasing complexity and volume of data generated from stable isotope tracing experiments necessitate the development of sophisticated computational tools and algorithms for data processing, analysis, and interpretation.

Data Processing and Correction: Raw data from mass spectrometers require several processing steps, including peak detection, alignment, and quantification. For isotope tracing data, it is also crucial to correct for the natural abundance of stable isotopes. escholarship.org Software packages like IsoCor, ICT, and Escher-Trace have been developed to perform these corrections accurately. escholarship.org

Metabolite Annotation and Network Visualization: A significant challenge in untargeted metabolomics and isotope tracing is the annotation of unknown metabolic features. nih.gov New algorithms are being developed to improve the identification of isotopically labeled compounds. nih.govacs.org For instance, the khipu algorithm uses a tree-like structure to organize and annotate ions from untargeted metabolomics data, which is applicable to stable isotope tracing experiments. nih.govresearchgate.net Visualization tools like Escher-Trace and Omix allow researchers to map their tracing data onto metabolic pathways, facilitating the interpretation of complex datasets. escholarship.orgnih.gov

Metabolic Flux Analysis Software: Several software platforms are available for performing 13C-MFA. These tools take the isotopic labeling data and a metabolic network model as input and use mathematical algorithms to estimate the metabolic fluxes. nih.gov Examples include 13CFLUX2, OpenFlux, and tools integrated into platforms like COBRA and OptFlux. nih.gov These software packages employ different numerical methods for flux estimation and statistical analysis of the results.

Integration with Other Omics Data: A key area of development is the creation of computational frameworks that can integrate fluxomics data with other omics data, such as transcriptomics, proteomics, and epigenomics. chempep.com This multi-omics integration allows for a more holistic understanding of how metabolic fluxes are regulated at different cellular levels and how they are linked to cellular phenotypes.

Unexplored Metabolic Roles of L-SERINE (3-13C) in Specific Cell Types and Organelles

While the central roles of L-serine are well-established, L-serine (3-13C) tracing is helping to uncover novel and context-specific functions in various cell types and organelles.

Specific Cell Types:

Immune Cells: Serine metabolism is increasingly recognized as critical for immune cell function. For example, L-serine provides one-carbon units that are essential for the proliferation of effector T cells. frontiersin.org Tracing studies can elucidate how different immune cell subsets (e.g., macrophages, neutrophils) utilize serine to fuel their specific functions, such as phagocytosis or the production of reactive oxygen species. frontiersin.orgnih.govfrontiersin.org

Stem Cells: The metabolic requirements of stem cells during self-renewal and differentiation are a key area of investigation. L-serine metabolism is implicated in these processes, and L-serine (3-13C) tracing can help to define the precise metabolic pathways that are essential for maintaining pluripotency or driving lineage commitment. nih.gov

Specialized Neuronal and Glial Populations: Beyond the general astrocyte-to-neuron shuttle, specific neuronal subtypes or glial cells may have unique serine metabolic requirements. jst.go.jp For instance, the synthesis of D-serine, a co-agonist of the NMDA receptor, from L-serine is crucial for synaptic plasticity and neurotransmission. biorxiv.org High-resolution tracing could reveal how this pathway is regulated in specific brain circuits.

Organelle-Specific Metabolism:

Mitochondria: Mitochondria are a major hub of serine metabolism. The mitochondrial enzyme SHMT2 plays a critical role in one-carbon metabolism and is essential for mitochondrial respiration. life-science-alliance.org L-serine (3-13C) tracing can dissect the partitioning of serine metabolism between the cytosol and mitochondria and its impact on mitochondrial functions like ATP production and redox balance. life-science-alliance.org Recent studies suggest a role for D-serine in competitively inhibiting L-serine transport into mitochondria. biorxiv.org

Peroxisomes: In some species, serine metabolism, particularly the conversion of serine to pyruvate, occurs in peroxisomes. jst.go.jp The enzyme serine:pyruvate aminotransferase can be localized to either mitochondria or peroxisomes depending on the species, highlighting the diverse subcellular organization of serine metabolism. jst.go.jp

Endoplasmic Reticulum (ER): The ER is the site of sphingolipid and phospholipid synthesis, which directly utilizes serine. L-serine (3-13C) tracing can be used to study the flux of serine into these lipid biosynthetic pathways within the ER and how this is coordinated with other cellular processes.

The application of advanced tracing techniques and analytical platforms will continue to expand our understanding of the multifaceted roles of L-serine, revealing new metabolic dependencies and potential therapeutic targets in a variety of physiological and pathological contexts.

Conclusion and Future Perspectives on L Serine 3 13c Research

Summary of Key Methodological and Biological Insights from L-SERINE (3-13C) Studies

Studies employing L-serine (3-13C) and other isotopic tracers have significantly advanced our understanding of serine metabolism. Methodologically, these tracers are a cornerstone of 13C-Metabolic Flux Analysis (13C-MFA), a powerful technique to quantify the rates of metabolic reactions within a cell or organism. plos.orgpreprints.org By introducing L-serine (3-13C) and measuring the incorporation of the 13C label into downstream metabolites, researchers can map and quantify the flow of carbon through central metabolic pathways. nih.govnih.gov This approach has been enhanced by advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, which can determine the specific position of the isotope in a molecule, offering a detailed view of pathway activity. nih.govrsc.org

Biologically, L-serine (3-13C) has been pivotal in elucidating several key aspects of metabolism:

De Novo Serine Synthesis: Tracer studies using labeled glucose have demonstrated that rapidly proliferating cells, such as cancer cells and astrocytes, exhibit high rates of de novo L-serine biosynthesis from the glycolytic intermediate 3-phosphoglycerate (B1209933). annualreviews.orgnih.gov This pathway is initiated by the enzyme 3-phosphoglycerate dehydrogenase (PHGDH). annualreviews.orgnih.gov

Interplay with One-Carbon Metabolism: L-serine is a major donor of one-carbon units for the folate and methionine cycles, which are crucial for the synthesis of nucleotides, lipids, and for DNA methylation. nih.govfrontiersin.org L-serine (3-13C) tracing has helped to quantify the flux of serine-derived carbons into these essential biosynthetic pathways. nih.gov

Tissue-Specific Metabolism: Isotope tracing studies in animal models have revealed significant differences in serine metabolism between tissues. For instance, while some tissues heavily rely on de novo synthesis, others predominantly source serine from circulation. nih.gov The liver and kidneys are key sites for serine metabolism, linking it to systemic glucose and lipid homeostasis. annualreviews.orgnih.gov

Disease Pathogenesis: Aberrant L-serine metabolism has been implicated in various diseases. In cancer, many tumors upregulate the serine synthesis pathway to support their high proliferative demands. annualreviews.orgnih.gov In neurological disorders, defects in serine biosynthesis can lead to severe developmental issues, and altered serine levels are observed in conditions like Alzheimer's disease and diabetic neuropathy. caymanchem.commdpi.comnih.gov

Grand Challenges and Open Questions in L-SERINE (3-13C) Metabolism Research

Despite significant progress, several challenges and unanswered questions remain in the field of L-serine metabolism research:

Compartmentalization of Metabolism: A major challenge is to dissect the metabolic fluxes of serine within different subcellular compartments, such as the cytosol and mitochondria. The development of advanced isotopic tracers, including deuterated serine, and sophisticated analytical methods is crucial to differentiate the directionality of serine/glycine (B1666218) metabolism in these compartments. mit.eduescholarship.org

Integration of Multi-Omics Data: While metabolomics with L-serine (3-13C) provides a snapshot of metabolic fluxes, integrating this data with genomics, transcriptomics, and proteomics is essential for a holistic understanding of how serine metabolism is regulated and how it impacts cellular function.

Translating Findings from Model Systems to Humans: Much of the detailed metabolic flux analysis has been performed in cell culture and animal models. nih.gov A significant challenge is to translate these findings to human physiology and disease, which requires the development of non-invasive or minimally invasive methods for in vivo flux analysis in patients. nih.gov

Understanding the Full Scope of Serine's Roles: The diverse roles of L-serine as a precursor for numerous biomolecules, including amino acids, lipids, and neurotransmitters, are well-established. frontiersin.orgnih.gov However, the dynamic regulation of these downstream pathways in response to changes in serine availability and the precise mechanisms by which serine influences complex cellular processes like redox balance and cell signaling are still not fully understood. annualreviews.org

Potential for Novel Therapeutic Target Identification through L-SERINE (3-13C) Research (Mechanistic/Discovery phase)

The detailed mechanistic insights gained from L-serine (3-13C) research hold significant promise for the identification of novel therapeutic targets. By pinpointing key enzymes and pathways that are dysregulated in disease, researchers can identify potential points for intervention.

Cancer Metabolism: The reliance of many cancers on the de novo serine synthesis pathway has made enzymes like PHGDH attractive therapeutic targets. annualreviews.orgnih.gov L-serine (3-13C) tracing can be used to assess the efficacy of PHGDH inhibitors in preclinical models and to identify patient populations that are most likely to respond to such therapies. mit.edu Furthermore, understanding how cancer cells utilize serine can inform strategies to selectively starve tumors of this critical nutrient. frontiersin.org

Neurological Disorders: Inborn errors of serine metabolism highlight the critical role of this amino acid in brain development and function. mdpi.comnhri.org.tw For these disorders, L-serine supplementation has shown therapeutic benefits. nhri.org.tw For other neurodegenerative diseases where serine metabolism is altered, such as Alzheimer's disease, L-serine (3-13C) studies can help to elucidate the underlying mechanisms and identify potential therapeutic targets within the serine metabolic network. nih.govmdpi.com For example, modulating the activity of enzymes involved in the synthesis of D-serine, a co-agonist of NMDA receptors, could be a therapeutic strategy. mdpi.com

Cardiomyopathy and Other Metabolic Diseases: Recent research has implicated the serine biosynthesis pathway in the pathogenesis of dilated cardiomyopathy, suggesting that activating this pathway could be a novel therapeutic approach. nih.gov Similarly, in diabetes, where serine levels are often dysregulated, understanding the flux through serine metabolic pathways could lead to new strategies to mitigate complications like peripheral neuropathy. nih.govmdpi.com

By providing a quantitative and dynamic view of metabolic pathways, L-serine (3-13C) research is a powerful tool in the discovery phase of drug development. It allows for a deeper understanding of disease mechanisms at a metabolic level, paving the way for the identification and validation of novel therapeutic targets.

Q & A

Q. What is the rationale for using isotopic labeling at the 3rd carbon position in L-serine for metabolic studies?

L-SERINE (3-13C) is strategically labeled to trace its role in central metabolic pathways, such as the serine-glycine-one-carbon (SGOC) metabolism. The 3rd carbon is critical in folate-mediated one-carbon transfer and mitochondrial glycine synthesis. Isotopic enrichment at this position allows researchers to quantify flux through pathways like serine hydroxymethyltransferase (SHMT) using techniques such as NMR or LC-MS/MS to detect 13C incorporation into downstream metabolites (e.g., glycine, purines) .

Q. What experimental methods are used to verify the purity and isotopic enrichment of L-SERINE (3-13C)?

  • TLC (Thin-Layer Chromatography): Validate chemical purity by comparing retention factors (Rf) with unlabeled serine standards.
  • NMR Spectroscopy: Confirm isotopic labeling via 13C-NMR chemical shifts (e.g., δ ~62 ppm for C3 in L-serine) and integration of 13C peaks .
  • Mass Spectrometry: Quantify isotopic enrichment using [M+H]+ ions (e.g., m/z 106 for unlabeled serine vs. m/z 107 for 13C-labeled) and calculate isotopic abundance via natural isotope correction algorithms .

Q. How can L-SERINE (3-13C) be integrated into cell culture studies to investigate metabolic reprogramming?

  • Pulse-Chase Experiments: Introduce labeled serine into cell media and track time-dependent incorporation into metabolites using stable isotope-resolved metabolomics (SIRM).
  • Quenching Protocols: Rapidly halt metabolism (e.g., liquid nitrogen snap-freezing) to preserve isotopic distribution.
  • Data Normalization: Account for variations in cell uptake by normalizing 13C enrichment to total serine pool size .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in metabolic flux analysis using L-SERINE (3-13C)?

Discrepancies in flux data often arise from differences in experimental design (e.g., cell type, nutrient availability) or analytical sensitivity. To address this:

  • Cross-Validate with Orthogonal Methods: Combine 13C tracing with genetic knockdown (e.g., SHMT inhibition) or parallel 2H/15N labeling.
  • Contextualize with Gene Expression Data: Correlate flux results with transcriptional profiling (e.g., RNA-seq of folate pathway genes) to identify regulatory mechanisms .
  • Leverage Computational Models: Use constraint-based metabolic modeling (e.g., COBRA Toolbox) to reconcile experimental data with theoretical pathway capacities .

Q. What are the key considerations for designing isotopic tracing experiments to study serine’s role in cancer metabolism?

  • Tracer Concentration: Optimize labeled serine levels to avoid isotopic dilution (e.g., 100–200 µM for most mammalian cell lines).
  • Time-Resolved Sampling: Collect data at multiple time points to capture dynamic flux (e.g., 0, 15, 30, 60 minutes post-tracer addition).
  • Interference Mitigation: Preclude confounding effects from endogenous serine synthesis by using serine-free media or PHGDH inhibitors .

Q. How can positional isotopomer analysis of L-SERINE (3-13C) improve understanding of compartmentalized metabolism?

Positional isotopomers (e.g., [3-13C]serine vs. [U-13C]serine) reveal subcellular metabolic activity. For example:

  • Mitochondrial vs. Cytosolic SHMT: Compare 13C labeling in glycine (mitochondrial) and formate (cytosolic) pools.
  • GC-MS Fragmentation Patterns: Analyze carboxyl-group retention in TCA cycle intermediates to distinguish mitochondrial vs. cytosolic serine utilization .

Methodological Challenges and Solutions

Q. What analytical pitfalls arise when quantifying 13C enrichment in serine-derived metabolites?

  • Matrix Effects: Ion suppression in LC-MS/MS due to media components. Solution: Use isotopically labeled internal standards (e.g., 13C15N-serine) .
  • Isotopic Scrambling: Non-enzymatic interconversion of serine to glycine. Solution: Acidic quenching and low-temperature processing to halt enzymatic activity .

Q. How to optimize NMR parameters for detecting 13C-labeled serine in complex biological samples?

  • Pulse Sequences: Use distortionless enhancement by polarization transfer (DEPT) to enhance 13C signal-to-noise ratios.
  • Spectral Editing: Apply 2D HSQC (heteronuclear single quantum coherence) to resolve overlapping peaks in crowded spectra (e.g., plasma or tissue extracts) .

Data Interpretation Frameworks

Q. What statistical approaches are recommended for analyzing time-course 13C tracing data?

  • Kinetic Modeling: Fit data to compartmental models (e.g., ordinary differential equations) using software like INCA or IsoSim.
  • Multivariate Analysis: Apply PCA (principal component analysis) to identify clusters of metabolites with correlated labeling patterns .

Q. How to address low signal-to-noise ratios in 13C metabolic flux analysis?

  • Signal Averaging: Increase scan numbers in NMR or MS acquisitions.
  • Chemical Derivatization: Enhance MS sensitivity by converting serine to its tert-butyldimethylsilyl (TBDMS) derivative .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.